molecular formula C6H5BrN2O2S B14850698 5-Bromo-2-(methylthio)-3-nitropyridine CAS No. 886372-84-5

5-Bromo-2-(methylthio)-3-nitropyridine

Cat. No.: B14850698
CAS No.: 886372-84-5
M. Wt: 249.09 g/mol
InChI Key: FVXQSSPXNLMJDF-UHFFFAOYSA-N
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Description

5-Bromo-2-(methylthio)-3-nitropyridine is a heterocyclic organic compound with the molecular formula C6H5BrN2O2S. This compound is characterized by the presence of a bromine atom, a methylthio group, and a nitro group attached to a pyridine ring. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(methylthio)-3-nitropyridine typically involves the bromination of 2-(methylthio)-3-nitropyridine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile or dichloromethane. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as the concentration of reagents, reaction time, and temperature. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(methylthio)-3-nitropyridine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.

    Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) in the presence of hydrogen gas.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in solvents like acetic acid or dichloromethane.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted pyridines with various functional groups.

    Reduction: Formation of 5-Bromo-2-(methylthio)-3-aminopyridine.

    Oxidation: Formation of 5-Bromo-2-(methylsulfinyl)-3-nitropyridine or 5-Bromo-2-(methylsulfonyl)-3-nitropyridine.

Scientific Research Applications

5-Bromo-2-(methylthio)-3-nitropyridine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a precursor in the preparation of various pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as an intermediate in the synthesis of drugs and therapeutic agents.

    Industry: The compound is used in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(methylthio)-3-nitropyridine depends on its chemical structure and the specific reactions it undergoes. The bromine atom and nitro group make the compound reactive towards nucleophiles and reducing agents, respectively. The methylthio group can undergo oxidation, leading to the formation of sulfoxides or sulfones, which can further interact with biological targets.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid
  • Methyl 5-bromo-2-(methylthio)pyrimidine-4-carboxylate
  • 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid

Uniqueness

5-Bromo-2-(methylthio)-3-nitropyridine is unique due to the presence of both a nitro group and a methylthio group on the pyridine ring, which imparts distinct reactivity and potential biological activities. This combination of functional groups is not commonly found in similar compounds, making it a valuable intermediate in synthetic chemistry and pharmaceutical research.

Properties

CAS No.

886372-84-5

Molecular Formula

C6H5BrN2O2S

Molecular Weight

249.09 g/mol

IUPAC Name

5-bromo-2-methylsulfanyl-3-nitropyridine

InChI

InChI=1S/C6H5BrN2O2S/c1-12-6-5(9(10)11)2-4(7)3-8-6/h2-3H,1H3

InChI Key

FVXQSSPXNLMJDF-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C=C(C=N1)Br)[N+](=O)[O-]

Origin of Product

United States

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